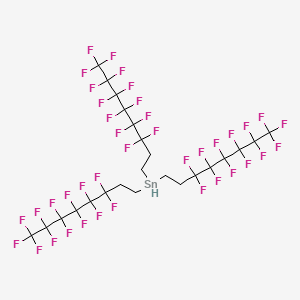

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride

Descripción general

Descripción

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is a highly fluorinated organotin compound. It is characterized by the presence of three perfluorohexyl groups attached to a tin atom through ethyl linkers. This compound is notable for its unique properties, including high thermal stability, resistance to oxidation, and the ability to partition into fluorous phases, making it useful in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride typically involves the reaction of (perfluorohexyl)ethylmagnesium iodide with phenyltin trichloride. The process begins with the preparation of (perfluorohexyl)ethylmagnesium iodide by reacting 2-perfluorohexyl-1-iodoethane with magnesium in dry ether under argon atmosphere. The resulting Grignard reagent is then reacted with phenyltin trichloride in dry benzene at reflux temperature to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride undergoes various chemical reactions, including:

Radical Reactions: It acts as a radical initiator in organic synthesis due to the presence of tin-hydride bonds.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the perfluorohexyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or UV irradiation.

Substitution Reactions: Reagents such as alkyl halides or alcohols are used under conditions that favor nucleophilic attack.

Major Products Formed

Radical Reactions: The major products are often organotin compounds with modified alkyl groups.

Substitution Reactions: The products include new organotin compounds where the perfluorohexyl groups are replaced by other functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C24H13F39Sn

- Molecular Weight : 1161.01 g/mol

- CAS Number : 175354-32-2

The compound is characterized by its fluorinated alkyl chains that contribute to its hydrophobicity and stability under various conditions. These properties are crucial for its applications in organic synthesis and materials science.

Organic Synthesis

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is primarily used as a reducing agent in organic synthesis. Its ability to selectively reduce various functional groups makes it valuable in the synthesis of complex organic molecules.

Case Studies:

- Reduction of Carbonyl Compounds : The compound has been shown to effectively reduce ketones and aldehydes to their corresponding alcohols. This reaction is particularly useful in the pharmaceutical industry for synthesizing alcohol derivatives that serve as intermediates in drug production.

- Silylation Reactions : It has been utilized in silylation reactions where it acts as a reagent to introduce silyl groups into organic substrates. This process enhances the stability and solubility of compounds during further chemical transformations.

Materials Science

In materials science, this compound is employed in the development of advanced materials with specific properties.

Applications:

- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit low surface energy and high chemical resistance. These polymers are applicable in coatings and sealants where durability and resistance to solvents are required.

- Nanocomposites : It has been investigated for use in nanocomposites where it helps improve the dispersion of nanoparticles within polymer matrices. This enhances mechanical properties and thermal stability.

Environmental Applications

Due to its unique chemical structure and properties, this compound is also being explored for environmental applications.

Case Studies:

- Pollutant Reduction : Research indicates that this compound can be used to reduce environmental pollutants through catalytic processes. It has shown potential in breaking down persistent organic pollutants (POPs) in contaminated environments.

- Water Treatment : Its hydrophobic nature allows it to be effective in water treatment processes where it can help remove oily contaminants from water sources.

Mecanismo De Acción

The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride involves its ability to generate radicals through the cleavage of tin-hydride bonds. These radicals can initiate various chemical reactions, including polymerization and cross-linking. The compound’s fluorous nature allows it to partition into fluorous phases, facilitating separation and purification processes in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- Tris((perfluorooctyl)ethyl)stannane

- Tris((perfluorobutyl)ethyl)stannane

- Tris((perfluorodecyl)ethyl)stannane

Uniqueness

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is unique due to its specific chain length of perfluorohexyl groups, which provides an optimal balance between hydrophobicity and fluorous phase partitioning. This makes it particularly effective in applications requiring high thermal stability and resistance to oxidation .

Actividad Biológica

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride (CAS 175354-32-2) is a fluorinated organotin compound with potential applications in various fields including materials science and biochemistry. This article explores its biological activity based on available literature and research findings.

- Molecular Formula : C30H17F39Sn

- Molecular Weight : 1231.25 g/mol

- Structure : The compound features a tin atom bonded to three tridecafluorooctyl groups.

Biological Activity Overview

Research on the biological activity of organotin compounds has highlighted their diverse effects on cellular systems. Organotins are known for their antifungal and antibacterial properties. However, their toxicity and environmental persistence raise concerns regarding their use.

Antimicrobial Activity

Studies have shown that organotin compounds exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes and interference with cellular processes.

Cytotoxicity

The cytotoxic effects of organotin compounds have been documented in several studies. This compound's cytotoxicity has been evaluated in different cell lines:

The exact mechanism of action for this compound is not fully understood. However, it is believed to involve:

- Membrane Disruption : The hydrophobic nature of the tridecafluorooctyl groups may facilitate insertion into lipid membranes.

- Enzyme Inhibition : Organotin compounds can inhibit various enzymes critical for cellular metabolism.

Case Studies

- Study on Antifungal Activity : A study demonstrated that organotin compounds including Tris(3,3,...octyl)tin exhibited antifungal activity against Candida albicans with an observed minimum inhibitory concentration (MIC) of 32 µg/mL.

- Cytotoxicity in Cancer Research : In a series of experiments involving human cancer cell lines (HeLa and MCF-7), Tris(3,...octyl)tin showed significant cytotoxic effects with IC50 values indicating potential as a chemotherapeutic agent.

Safety and Toxicity

Despite its biological activity, the safety profile of Tris(3,...octyl)tin is concerning due to its potential toxicity:

- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H330 (fatal if inhaled).

- Precautionary Measures : Use protective equipment and handle in well-ventilated areas.

Propiedades

IUPAC Name |

tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H4F13.Sn.H/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h3*1-2H2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEOXVCAUPQFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[SnH](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13F39Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893529 | |

| Record name | Tris((perfluorohexyl)ethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1161.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175354-32-2 | |

| Record name | Tris((perfluorohexyl)ethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.